molecular formula C23H22N2O4S B2531025 (Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide CAS No. 865161-75-7

(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide

Cat. No. B2531025
CAS RN: 865161-75-7
M. Wt: 422.5
InChI Key: YPJWHYLDPXEEGN-VHXPQNKSSA-N
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Description

Benzo[d]thiazol-2-yl compounds are a class of organic compounds that have been studied for their potential pharmacological properties . They are characterized by a benzothiazole core, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are often analyzed computationally. For example, parameters for Lipinski’s rule of 5, which are often linked to the pharmacokinetic and metabolic behaviors of a compound in the body, are calculated .

Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities, including anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory properties. The benzothiazole scaffold is a key structural component in many natural and synthetic bioactive molecules, underscoring its significance in drug discovery and development. The unique structural features of benzothiazole derivatives, such as the methine center within the thiazole ring, contribute to their diverse biological activities and relatively low toxicity. These compounds are of increasing interest in medicinal chemistry for their potential therapeutic applications across a variety of disease states (Bhat & Belagali, 2020).

Advancements in Pharmacological Activities of Benzothiazoles

Recent reviews have highlighted the significant advancements in understanding the pharmacological activities of benzothiazole derivatives. These compounds have been investigated for a range of therapeutic uses, demonstrating antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The ongoing research into benzothiazole derivatives underscores their potential as a versatile pharmacophore in drug design and development. The molecular structure of various potent drugs, including Frentizole, Pramipexole, Thioflavin T, and Riluzole, is based on the benzothiazole skeleton, illustrating its central role in the development of new therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Future Directions

Future research on these compounds could involve further studies to confirm their binding with specific receptors, the design and development of potent antagonists, and the exploration of their potential as drug candidates for the treatment of various diseases .

properties

IUPAC Name

3-methoxy-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-27-11-10-25-19-9-8-17(28-2)14-21(19)30-23(25)24-22(26)18-12-15-6-4-5-7-16(15)13-20(18)29-3/h4-9,12-14H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJWHYLDPXEEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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